Imidazo[1,2-b]pyridazine derivative 2
Description
Overview of Imidazo[1,2-b]pyridazine (B131497) Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a robust foundation for designing therapeutic agents. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. ontosight.airjptonline.org The versatility of this scaffold allows medicinal chemists to modify its structure at various positions to optimize potency, selectivity, and pharmacokinetic profiles for different therapeutic targets. ontosight.ai This has led to its investigation in numerous disease areas, from infectious diseases to oncology and neurology. rjptonline.orgnih.gov
Historical Context of Imidazo[1,2-b]pyridazine Discovery and Early Research
The synthesis of pyridazine (B1198779) derivatives, the parent family of imidazo[1,2-b]pyridazines, has been a subject of chemical research for many decades, with foundational work being published as early as 1967. dergipark.org.tr The core imidazo[1,2-b]pyridazine structure is typically synthesized through a condensation reaction. For instance, one common method involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions. nih.gov Early research focused on establishing synthetic routes and exploring the basic chemical properties of this heterocyclic system. Over time, as screening technologies advanced, the diverse biological activities of its derivatives began to be uncovered, paving the way for more targeted drug discovery programs.
Current Research Trajectories and Future Prospects for Imidazo[1,2-b]pyridazine Derivatives
Current research on imidazo[1,2-b]pyridazine derivatives is vibrant and multifaceted, with a significant focus on oncology. A prime example of this is the investigation into Imidazo[1,2-b]pyridazine derivative 2 as a VEGFR2 kinase inhibitor. estranky.sk Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR2 is a primary mediator of this pathway.
In a key study, researchers designed and synthesized a series of imidazo[1,2-b]pyridazine derivatives as potential VEGFR2 inhibitors. This work led to the discovery of this compound, which demonstrated moderate inhibitory activity against the VEGFR2 kinase. estranky.sk The design was based on scaffold hopping from a known pyrrolo[3,2-d]pyrimidine inhibitor, utilizing crystal structure information to inform the new design. estranky.sk
Subsequent optimization of this initial hit led to the development of more potent compounds. For example, structure-activity relationship (SAR) studies revealed that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives possessed strong affinity for VEGFR2. estranky.sk One such derivative, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (referred to as compound 6b in the study), exhibited a potent IC50 value of 7.1 nM against VEGFR2. estranky.sk Further analysis of compound 6b showed it also inhibited other related kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), which is also involved in angiogenesis. estranky.sk This dual inhibition may offer enhanced efficacy in anti-angiogenic cancer therapy. estranky.sk Co-crystal structure analysis later confirmed that the N1-nitrogen of the imidazo[1,2-b]pyridazine core forms a crucial interaction with the backbone NH group of the amino acid Cys919 in the hinge region of VEGFR2. researchgate.net
The future for imidazo[1,2-b]pyridazine derivatives extends beyond VEGFR2 inhibition. Researchers are actively exploring their potential as inhibitors for other therapeutic targets, including Tyrosine Kinase 2 (Tyk2) for autoimmune diseases and as ligands for β-amyloid plaques in the context of Alzheimer's disease. nih.govnih.gov The continued exploration of this versatile scaffold promises to yield new drug candidates for a variety of challenging diseases.
Research Data on Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activity of this compound and a subsequent, optimized compound against various kinases, as reported in the primary literature. estranky.sk
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 | Moderate |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | VEGFR2 | 7.1 |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | VEGFR1 | 8.4 |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | PDGFRα | 13 |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | PDGFRβ | 15 |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | c-kit | 120 |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | B-raf | 290 |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) | Tie-2 | 5100 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24FN5O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[4-[(2S)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16+/m0/s1 |
InChI Key |
HEVHTYMYEMEBPX-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 B Pyridazine Derivatives
Foundational Synthesis Strategies for the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is primarily achieved through classical organic reactions, namely condensation and cyclization.
Condensation Reactions in Imidazo[1,2-b]pyridazine Formation
A prevalent method for forming the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.gov This reaction is typically carried out under mild basic conditions, with sodium bicarbonate being a common choice of base. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is often crucial for the success of this reaction, as it influences the nucleophilicity of the ring nitrogens, thereby directing the alkylation by the α-bromoketone to the desired position for subsequent cyclization. nih.gov
Another approach involves the condensation of 2-aminopyridine (B139424) derivatives with α-halogenocarbonyl compounds. acs.org This method proceeds via the initial alkylation of the endocyclic nitrogen atom, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also offer an efficient route to imidazo[1,2-b]pyridazines and related structures under sustainable conditions, utilizing green solvents like eucalyptol. researchgate.net
Cyclization Reactions and Ring Annulation Approaches
Cyclization reactions are fundamental to the formation of the bicyclic imidazo[1,2-b]pyridazine system. One-pot methodologies have been developed, for instance, a copper-catalyzed oxidative cyclization of haloalkynes with 3-aminopyridazines to yield 2-halo-substituted imidazo[1,2-b]pyridazines. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions provide a pathway to pyrrolo[1,2-b]pyridazines, which are structurally related to imidazo[1,2-b]pyridazines. This involves the reaction of mesoionic oxazolo-pyridazinones with acetylenic dipolarophiles. nih.gov The mesoionic species are generated in situ from pyridazinone acids, and the subsequent cycloaddition and elimination of carbon dioxide lead to the formation of the pyrrolo[1,2-b]pyridazine (B13699388) core. nih.gov
Advanced Metal-Catalyzed Cross-Coupling Reactions in Derivative Synthesis
To introduce a wide array of substituents onto the imidazo[1,2-b]pyridazine core, various metal-catalyzed cross-coupling reactions have been extensively employed. These modern synthetic tools allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki Cross-Coupling for Aryl/Alkyl Substituent Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.netnih.gov It involves the palladium-catalyzed reaction of a halo-substituted imidazo[1,2-b]pyridazine with a boronic acid or boronate ester. nih.govyonedalabs.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the use of generally non-toxic and easily removable inorganic by-products. nih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with different (hetero)aromatic boronic acids to synthesize a series of π-conjugated molecules. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyridazine Derivatives
| Electrophile | Nucleophile | Catalyst | Product | Yield | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | Low | nih.gov |
| 3-Chloroindazole (unprotected) | 3-Fluorophenylboronic acid | Pd precatalyst | No product | 0% | nih.gov |
| Bn-protected 3-chloroindazole | 3-Fluorophenylboronic acid | Pd precatalyst | Coupled product | High | nih.gov |
Note: The table presents a selection of examples to illustrate the application and challenges of Suzuki-Miyaura coupling with nitrogen-rich heterocycles.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed N-arylation reactions have been instrumental in ring-forming processes to generate heterocyclic products. researchgate.net A notable application is the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine through an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This process involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net The use of a palladium acetate (B1210297) catalyst with a suitable ligand like Xantphos and a base such as cesium carbonate has proven effective, leading to excellent yields of the desired tetracyclic product. researchgate.net
Other Cross-Coupling Methodologies
Beyond the Suzuki coupling, a variety of other metal-catalyzed cross-coupling reactions have been successfully applied to the synthesis and functionalization of imidazo[1,2-b]pyridazine derivatives. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org It is a valuable tool for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine ring. researchgate.net Copper-free Sonogashira protocols have also been developed, expanding the reaction's applicability, especially in biological contexts. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This method offers a way to introduce vinyl groups and build more complex molecular architectures. youtube.com
Negishi Coupling: This reaction couples organic halides or triflates with organozinc compounds, typically using a palladium or nickel catalyst. wikipedia.org The Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.orgyoutube.com
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium, to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be reported and remains a useful tool, particularly for the synthesis of unsymmetrical biaryls. wikipedia.orgslideshare.net
Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic electrophile in the presence of a palladium catalyst. wikipedia.orgyoutube.com This reaction is known for the stability of the organostannane reagents and their tolerance to a wide range of functional groups. wikipedia.orgyoutube.com
Table 2: Overview of Cross-Coupling Reactions in Heterocyclic Synthesis
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Key Feature | Reference |
| Sonogashira | Terminal alkyne | Aryl/Vinyl Halide | Pd, Cu(I) | Forms C(sp)-C(sp²) bonds | researchgate.netyoutube.com |
| Heck | Alkene | Aryl/Vinyl Halide | Pd | Forms substituted alkenes | organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc | Organic Halide/Triflate | Pd or Ni | High functional group tolerance | wikipedia.orgyoutube.com |
| Kumada | Grignard Reagent | Organic Halide | Ni or Pd | Couples Grignard reagents directly | wikipedia.orgorganic-chemistry.org |
| Stille | Organotin | Organic Halide/Triflate | Pd | Stable organometallic reagents | wikipedia.orgyoutube.com |
These advanced catalytic methods have significantly expanded the synthetic chemist's toolbox, enabling the creation of a vast library of imidazo[1,2-b]pyridazine derivatives with diverse substitution patterns for various applications, particularly in drug discovery. nih.govresearchgate.net
Functionalization and Derivatization Strategies
The modification of the imidazo[1,2-b]pyridazine core is crucial for developing new therapeutic agents. Various strategies have been developed to introduce a wide range of functional groups onto this scaffold, thereby modulating its physicochemical and biological properties.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic and nucleophilic substitution reactions are fundamental tools for the functionalization of the imidazo[1,2-b]pyridazine ring system. The regioselectivity of these reactions is influenced by the electronic properties of the bicyclic system.
Electrophilic Substitution: The five-membered imidazole ring is generally more susceptible to electrophilic attack than the six-membered pyridazine ring. Theoretical studies and experimental evidence suggest that electrophilic substitution, such as bromination, preferentially occurs at the C3 position. This is attributed to the greater stability of the intermediate formed upon attack at this position, which allows the six-membered ring to maintain its aromaticity. stackexchange.com For instance, regioselective bromination of 6,8-dichloro-2-methylimidazo[1,2-a]pyridine (B1455353) at the C3 position can be achieved using N-bromosuccinimide (NBS). nih.gov
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing various functionalities onto the pyridazine ring, particularly at positions activated by electron-withdrawing groups or containing a suitable leaving group. For example, a chlorine atom at the C6 position can be readily displaced by a variety of nucleophiles, including amines and alkoxides. nih.govnih.gov Microwave irradiation has been shown to facilitate these reactions, often leading to higher yields and shorter reaction times. nih.gov The introduction of a halogen at the 6-position of the pyridazine ring is also instrumental in the successful synthesis of the imidazo[1,2-b]pyridazine backbone itself, as it directs the initial alkylation to the desired nitrogen atom. nih.gov
C-H Activation for Arylation, Benzylation, and Alkylation
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of imidazo[1,2-b]pyridazines, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This approach allows for the direct formation of carbon-carbon bonds at specific positions on the heterocyclic core.
Arylation: Palladium-catalyzed direct C-H arylation has been successfully employed for the C3-arylation of imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net This method provides a straightforward route to 3-aryl-imidazo[1,2-b]pyridazine derivatives, which are of significant interest in medicinal chemistry. researchgate.net The reaction typically involves the use of a palladium catalyst and an appropriate arylating agent, such as an aryl halide or boronic acid. researchgate.netrsc.org
Benzylation and Alkylation: Similar to arylation, direct C-H benzylation and alkylation offer a direct path to introduce benzyl (B1604629) and alkyl groups onto the imidazo[1,2-b]pyridazine scaffold. researchgate.net These reactions are often catalyzed by transition metals and provide access to a diverse range of substituted derivatives. researchgate.netmdpi.com For instance, C3-alkylation of 2-phenylimidazo[1,2-a]pyridines has been achieved using α,β-unsaturated ketones as Michael acceptors in the presence of a B(C6F5)3 catalyst. cardiff.ac.uk Visible light-induced C5-alkylation has also been reported, expanding the toolkit for site-selective functionalization. nih.gov
N-Arylation Approaches
N-arylation reactions are crucial for the synthesis of certain imidazo[1,2-b]pyridazine derivatives and related fused heterocyclic systems. Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, has been instrumental in the construction of complex azaheteroaromatic cores. researchgate.net This can involve an intermolecular N-arylation followed by an intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine ring system. researchgate.net These methods have been used to synthesize tetracyclic azaheteroaromatic compounds through a double C-N bond formation process. researchgate.net
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition is a powerful ring-forming reaction that allows for the construction of five-membered heterocyclic rings. wikipedia.org In the context of imidazo[1,2-b]pyridazines, these reactions can be used to build additional heterocyclic rings onto the existing scaffold. For example, the reaction of imidazo[1,2-b]pyridazine derivatives with 2-diazopropane (B1615991) leads to the formation of novel imidazo[1,2-b]pyrazolo[4,3-d]pyridazine systems in good yields. rsc.org This type of reaction, often referred to as a Huisgen cycloaddition, proceeds via a concerted mechanism and is a valuable tool for generating complex, polycyclic heterocyclic structures. wikipedia.orgrsc.orgnih.gov
Function-Oriented Synthesis (FOS) of Imidazo[1,2-b]pyridazine Derivatives
Function-oriented synthesis (FOS) is a strategic approach that aims to generate molecules with specific biological functions. In the context of imidazo[1,2-b]pyridazines, FOS has been guided by the diverse biological activities exhibited by this scaffold, including its role as a kinase inhibitor. researchgate.netnih.gov The synthesis of imidazo[1,2-b]pyridazine derivatives has been central to the development of potential treatments for various diseases. nih.gov
An important aspect of FOS is the development of efficient and versatile synthetic routes that allow for the rapid generation of a library of analogs with diverse substitution patterns. This enables the exploration of structure-activity relationships (SAR) to identify compounds with optimized potency and selectivity. nih.gov For example, the synthesis of a series of imidazo[1,2-b]pyridazines with various substituents at the C2 and C6 positions has been crucial in identifying potent ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov
Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly well-suited for FOS as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.orgbeilstein-journals.org This approach has been used to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) core, demonstrating the power of tandem reactions in generating structurally diverse and potentially bioactive molecules. beilstein-journals.org
Interactive Data Table: Examples of Functionalized Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Functionalization Strategy | Position(s) Functionalized | Example Reagents/Catalysts | Reference |
| Bromo-imidazo[1,2-b]pyridazines | Electrophilic Bromination | C3 | N-bromosuccinimide (NBS) | nih.gov |
| 6-Amino/Alkoxy-imidazo[1,2-b]pyridazines | Nucleophilic Aromatic Substitution | C6 | Various amines/alcohols | nih.govnih.gov |
| 3-Aryl-imidazo[1,2-b]pyridazines | C-H Arylation | C3 | Palladium catalysts, Aryl boronic acids | researchgate.netresearchgate.net |
| 3-Alkyl-imidazo[1,2-b]pyridazines | C-H Alkylation | C3 | B(C6F5)3, α,β-unsaturated ketones | cardiff.ac.uk |
| Imidazo[1,2-b]pyrazolo[4,3-d]pyridazines | 1,3-Dipolar Cycloaddition | C7, C8 | 2-Diazopropane | rsc.org |
| Peptidomimetic Imidazo[1,2-a]pyridines | Multi-component Reaction (Ugi) | C3 | Isocyanides, Aldehydes, Carboxylic acids | beilstein-journals.org |
Structure Activity Relationship Sar and Structural Optimization
Systematic Investigation of Substituent Effects on Bioactivity
The biological profile of imidazo[1,2-b]pyridazine (B131497) derivatives is highly sensitive to the nature and position of its substituents. Researchers have extensively explored the impact of modifications at the C-2, C-3, and C-6 positions, revealing critical insights into the pharmacophoric requirements for various biological targets.
Positional Impact of Substituents at the C-2, C-3, and C-6 Positions
Systematic modifications at the C-2, C-3, and C-6 positions of the imidazo[1,2-b]pyridazine ring have been shown to be pivotal for modulating the bioactivity of this class of compounds across different therapeutic targets.
For derivatives investigated as ligands for β-amyloid plaques, the substituent at the C-2 position is a key determinant of binding affinity. A 2-(4′-Dimethylaminophenyl) group has been identified as a potential requirement for high affinity. nih.gov The substitution pattern at the C-6 position also plays a significant role. For instance, a 6-methylthio substituent leads to a higher affinity compared to a 6-methoxy group. nih.gov This suggests that both electronic and steric factors at this position influence the interaction with the target.
In the context of kinase inhibition, particularly for Haspin kinase, the substituents at both the C-3 and C-6 positions are crucial. The absence of a heteroatom-containing substituent at C-6 or the lack of an indazole moiety at C-3 results in a complete loss of inhibitory activity, highlighting these as essential pharmacophoric elements. tandfonline.com Further modulation of a propyl amine group at the C-6 position has been shown to cause variations in Haspin inhibition. tandfonline.com
For Tyk2 JH2 inhibitors, the C-3 position has been a focal point for optimization. A C-3 amide side chain is a common feature, and modifications to the amide substituent (referred to as R2) significantly impact potency. For example, replacing an N-cyclopropyl group with an N-isopropyl group can improve the Tyk2 JH2 binding affinity by two- to three-fold. nih.gov The introduction of a (1R,2S)-2-fluorocyclopropyl group at this position was found to enhance the affinity by four-fold. nih.gov The C-6 position in these inhibitors often bears a substituted amino group, which is critical for activity and metabolic stability. nih.gov
The following table summarizes the inhibitory concentrations of selected imidazo[1,2-b]pyridazine derivatives with varying substituents at the C-3 and C-6 positions against Haspin kinase.
| Compound | C-3 Substituent | C-6 Substituent | Haspin IC50 (nM) |
| 12 | Indazole | N-(pyrrolidin-3-yl)propan-1-amine | 100 |
| 21 | Indazole | N-(morpholin-2-ylmethyl)propan-1-amine | 6 |
| 22 | Indazole | N-(morpholin-3-ylmethyl)propan-1-amine | 12 |
| 23 | Indazole | N-(morpholin-4-ylmethyl)propan-1-amine | 25 |
| 24 | Indazole | N-((R)-morpholin-2-ylmethyl)propan-1-amine | 20 |
| 25 (R) | Indazole | N-((R)-pyrrolidin-2-ylmethyl)propan-1-amine | Very Active |
| 26 (S) | Indazole | N-((S)-pyrrolidin-2-ylmethyl)propan-1-amine | Very Active (preference for S) |
| 27-29 | (Lacking indazole) | Various | Inactive |
| 30 | Indazole | (Lacking heteroatom at C-6) | Inactive |
Data sourced from a study on Haspin inhibitors. tandfonline.com
Influence of Heterocyclic and Aromatic Ring Substitutions
The introduction of various heterocyclic and aromatic rings at different positions of the imidazo[1,2-b]pyridazine core significantly influences the biological activity of the resulting derivatives.
At the C-2 position , the nature of the aromatic ring is critical for binding to β-amyloid plaques. Replacement of a phenyl ring with pyridinyl or thiophenyl rings has been shown to cause a significant reduction in binding affinity, suggesting that the phenyl ring is required for maintaining high affinity in this context. nih.gov
At the C-6 position , substitution with complex heterocyclic systems has been a successful strategy for developing potent Tyk2 JH2 inhibitors. Replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a dramatic improvement in metabolic stability. nih.gov The N1-substituent on this 2-oxo-1,2-dihydropyridine ring can be varied with different alkyl, aryl, and heteroaryl groups. Among these, a 2-pyridyl group was found to significantly enhance Caco-2 permeability, an important parameter for oral drug absorption. nih.gov This enhancement is attributed to the ability of the 2-pyridyl group to form intramolecular hydrogen bonds. nih.gov Other heteroaryl groups like pyrimidyl and pyridazinyl at this position also yielded compounds with good activity and metabolic stability. nih.gov
The following table presents the binding affinities of selected imidazo[1,2-b]pyridazine derivatives with different aromatic and heterocyclic substitutions at the C-2 and C-6 positions for β-amyloid plaques.
| Compound | C-2 Substituent | C-6 Substituent | Ki (nM) |
| 3 | 4'-Dimethylaminophenyl | Methoxy | 36.4 |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 16a | 2-Pyridinyl | Iodo | >1000 |
| 16b | 3-Pyridinyl | Iodo | >1000 |
| 16c | 4-Pyridinyl | Iodo | >1000 |
| 20a | 2-Thiophenyl | Iodo | >1000 |
| 20b | 3-Thiophenyl | Iodo | >1000 |
Data sourced from a study on ligands for β-amyloid plaques. nih.gov
Role of Specific Chemical Functionalities in Modulating Activity
Specific chemical functionalities attached to the imidazo[1,2-b]pyridazine scaffold are instrumental in modulating biological activity by participating in key interactions with the target protein.
For instance, in the development of Tyk2 JH2 inhibitors, a C-3 amide carbonyl group plays a crucial role in binding. It is involved in forming hydrogen bonds, either directly with the protein backbone or through a bridging water molecule. nih.gov The nature of the substituent on the amide nitrogen also fine-tunes the activity. For example, while N-cyclopropyl and N-isopropyl groups are well-tolerated, the introduction of a (1R,2S)-2-fluorocyclopropyl group can significantly enhance binding affinity. nih.gov
In the case of antimycobacterial agents, a comparative study of amide and sulphonamide derivatives revealed that the amide functionality generally leads to better antitubercular activity. researchgate.net This is attributed to the greater ease of hydrogen bond formation by the amide group compared to the sulphonamide group. researchgate.net
For ligands targeting β-amyloid plaques, the N,N-dimethylamino group on the C-2 phenyl ring is considered a key feature for desirable binding affinities. nih.gov At the C-6 position, a methylthio group was found to be superior to a methoxy group, indicating a preference for sulfur over oxygen at this position. nih.gov Conversely, the incorporation of ω-fluoroethyl or ω-fluoropropyl groups at C-6 was shown to decrease binding affinity. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity
A key aspect of drug discovery is the optimization of lead compounds to enhance their potency and selectivity. For imidazo[1,2-b]pyridazine derivatives, several strategies have been successfully employed.
One common approach is the iterative modification of substituents at key positions. For example, in the development of Tyk2 JH2 inhibitors, systematic alterations of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring at C-6 and the amide side chain at C-3 led to the identification of highly potent and selective compounds. nih.gov
Another important strategy is the improvement of pharmacokinetic properties , such as metabolic stability and cell permeability. A notable example is the replacement of a metabolically labile 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety in Tyk2 JH2 inhibitors, which dramatically improved metabolic stability. nih.gov Furthermore, the introduction of a 2-pyridyl group on the pyridone ring was a deliberate strategy to enhance Caco-2 permeability by facilitating the formation of intramolecular hydrogen bonds. nih.gov
Structure-based design , utilizing co-crystal structures of inhibitors bound to their target, is a powerful optimization tool. This approach was used in the development of Haspin kinase inhibitors, where docking studies and the crystal structure of an early derivative guided the subsequent modifications to improve potency and selectivity. tandfonline.com The selectivity of these compounds was enhanced by identifying substituents that fit optimally into the target's binding site while clashing with the binding sites of off-target kinases. For example, compound 21 in the Haspin inhibitor series showed a 716-fold selectivity over CDK2. tandfonline.com
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives plays a critical role in their interaction with biological targets and, consequently, their structure-activity relationship.
X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors. For instance, the co-crystal structure of a Tyk2 JH2 inhibitor revealed that the pyridone ring is sandwiched between the p-loop and a proline residue (Pro694). nih.gov It also showed that the cyanophenyl and pyridone rings are almost perpendicular to each other, with a dihedral angle of 85.1°. nih.gov This specific conformation is crucial for fitting into the binding pocket and achieving high potency.
Similarly, the co-crystal structure of a Haspin inhibitor (derivative 12 ) showed that the inhibitor adopts a planar conformation, which allows the indazole moiety at C-3 to form hydrogen bonds with the hinge region of the kinase. dergipark.org.tr This orientation positions the imidazopyridazine core to interact with the catalytic lysine, while the amino alkyl side chain at C-6 occupies a space towards the solvent-exposed region of the pocket. dergipark.org.tr This detailed structural information is invaluable for rational drug design, enabling the optimization of inhibitors with improved binding and selectivity. The understanding of the preferred conformation allows for the design of more rigid analogues that are pre-organized for binding, potentially leading to enhanced potency and reduced entropic penalty upon binding.
Compound Names
| Number/Name | Chemical Name |
| 3 | 2-(4'-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine |
| 4 | 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine |
| 6 | N-((1R,2S)-2-fluorocyclopropyl)-6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carboxamide |
| 12 | 3-(1H-Indazol-5-yl)-6-((3-(pyrrolidin-1-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 16a-c | 6-Iodo-2-(pyridin-2/3/4-yl)imidazo[1,2-b]pyridazine |
| 20a-b | 6-Iodo-2-(thiophen-2/3-yl)imidazo[1,2-b]pyridazine |
| 21 | 3-(1H-Indazol-5-yl)-6-((1-(morpholin-2-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 22 | 3-(1H-Indazol-5-yl)-6-((1-(morpholin-3-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 23 | 3-(1H-Indazol-5-yl)-6-((1-(morpholin-4-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 24 | 3-(1H-Indazol-5-yl)-6-(((R)-1-(morpholin-2-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 25 (R) | 3-(1H-Indazol-5-yl)-6-(((R)-1-(pyrrolidin-2-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 26 (S) | 3-(1H-Indazol-5-yl)-6-(((S)-1-(pyrrolidin-2-yl)propyl)amino)imidazo[1,2-b]pyridazine |
| 30 | 3-(1H-Indazol-5-yl)-6-(propylamino)imidazo[1,2-b]pyridazine |
| 6e | N-cyclopropyl-6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carboxamide |
| 6n | N-isopropyl-6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carboxamide |
| CHR-6494 | Not explicitly defined in the provided context |
| SGI-1776 | N-(4-((4-morpholinophenyl)amino)pyrimidin-2-yl)benzamide |
| CDK2 | Cyclin-dependent kinase 2 |
| Tyk2 JH2 | Tyrosine kinase 2 pseudokinase domain |
Biological Activities and Molecular Mechanisms of Imidazo 1,2 B Pyridazine Derivatives
Enzyme Inhibition Profiles
Imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated a remarkable capacity to inhibit a range of enzymes, primarily within the kinase family. This inhibitory action is central to their potential therapeutic applications, as kinases are crucial regulators of numerous cellular processes that are often dysregulated in diseases like cancer.
Kinase Inhibition
The following sections detail the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against specific and highly significant kinase targets.
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a pivotal role in the development, maturation, and signaling of B cells. sci-hub.catsemanticscholar.org Its involvement in the survival and proliferation of malignant B cells makes it a compelling target for cancer therapies. sci-hub.catsemanticscholar.org
Research has led to the discovery of an imidazo[1,2-b]pyridazine derivative, designated as compound 22 , which acts as a potent and highly selective irreversible inhibitor of BTK. sci-hub.cat This compound exhibits its inhibitory effect by forming a covalent bond with the Cysteine 481 residue within the BTK active site. sci-hub.cat The potency of this inhibition is underscored by its half-maximal inhibitory concentration (IC50) value. sci-hub.cat The selectivity of compound 22 is notable, showing minimal activity against a large panel of other kinases. sci-hub.cat
The irreversible binding mechanism is further supported by the dramatically reduced inhibitory activity against a mutant form of BTK where the cysteine at position 481 is replaced by serine (BTKC481S). sci-hub.cat
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative against BTK
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 22 | BTKWT | 1.3 |
Data sourced from The Journal of Medicinal Chemistry. sci-hub.cat
Monopolar spindle 1 (Mps1), also known as Threonine/Tyrosine Kinase (TTK), is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. rsc.orgnih.govbohrium.com Elevated expression of Mps1 is observed in various cancers, correlating with higher histological grades, which makes it an attractive target for anticancer drug development. rsc.orgnih.govbohrium.com
Through scaffold modification from an initial imidazo[1,2-a]pyrazine (B1224502) hit, researchers have developed imidazo[1,2-b]pyridazine-based inhibitors with exceptional potency and selectivity for Mps1. rsc.orgnih.gov One such derivative, 27f , has demonstrated extremely potent cellular Mps1 inhibition and remarkable antiproliferative activity against a variety of cancer cell lines. rsc.orgbohrium.com The development of this compound involved strategic modifications, including the introduction of substituents at the 6-position of the imidazo[1,2-b]pyridazine core. rsc.orgnih.gov
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Mps1/TTK
| Compound | Assay Type | IC50 (nM) |
|---|---|---|
| 27f | Cellular Mps1 Inhibition | 0.70 |
| 27f | A549 Cell Proliferation | 6.0 |
Data sourced from the Journal of Medicinal Chemistry and related abstracts. rsc.orgnih.govbohrium.com
Haspin is a protein kinase that plays an essential role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). nih.gov This action is crucial for the proper localization and activation of Aurora B kinase at the centromere, a key event for accurate chromosome alignment and segregation. nih.gov Inhibition of Haspin can lead to mitotic catastrophe and cell death in cancer cells, positioning it as a valuable therapeutic target. nih.gov
A series of disubstituted imidazo[1,2-b]pyridazine derivatives has been designed and synthesized as selective Haspin inhibitors. nih.govnih.govacs.org The structure-activity relationship studies revealed that the imidazopyridazine core and an indazole moiety are crucial for potent inhibitory activity. nih.gov The most effective compounds in this series exhibit potent in vitro inhibition of Haspin, with IC50 values in the low nanomolar range. nih.govacs.org These inhibitors have also been shown to be cell-penetrant and capable of inhibiting endogenous Haspin kinase activity within human cells. nih.gov
Table 3: In Vitro Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives against Haspin Kinase
| Compound | Haspin Kinase IC50 |
|---|
Data sourced from a study on new disubstituted imidazo[1,2-b]pyridazine derivatives. nih.govacs.org
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.govdrugbank.com Its frequent overactivation in a wide range of human cancers has made it a prime target for the development of anticancer drugs. nih.govdrugbank.com Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this critical pathway.
Recent research has led to the development of imidazo[1,2-b]pyridazine derivatives that act as potent dual inhibitors of PI3K and mTOR. nih.govdrugbank.com Through a function-oriented synthesis approach, compound 42 was identified, exhibiting excellent inhibitory activity against both PI3Kα and mTOR. nih.govdrugbank.com Furthermore, other imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives, such as A17 and A18 , have demonstrated significant mTOR inhibitory activity. nih.gov These compounds have also shown the ability to suppress the phosphorylation of downstream pathway components like S6, confirming their mechanism of action at a cellular level. nih.gov
Table 4: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against PI3K/mTOR
| Compound | Target | IC50 |
|---|---|---|
| Compound 42 | PI3Kα | 0.06 nM |
| Compound 42 | mTOR | 3.12 nM |
| A17 | mTOR | 0.067 µM |
Data sourced from the European Journal of Medicinal Chemistry and related abstracts. nih.govdrugbank.comnih.gov
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle. The discovery of potent and selective CDK inhibitors is a key strategy in cancer research. The imidazo[1,2-b]pyridazine scaffold has proven to be a fruitful starting point for the development of such inhibitors. nih.gov
Modification of related chemical series has led to the identification of imidazo[1,2-b]pyridazines as potent and selective inhibitors of CDK2. nih.gov These compounds exhibit different structure-activity relationships compared to the structurally similar imidazo[1,2-a]pyridine (B132010) series, and protein-inhibitor crystal structures have helped to elucidate these differences in binding modes. nih.gov Beyond CDK2, research has also identified imidazo[1,2-b]pyridazine analogs as potent inhibitors of CDK12 and CDK13, which are involved in regulating transcription. These compounds not only inhibit the kinase activity but can also induce the degradation of Cyclin K, a key partner protein for CDK12.
Table 5: Targeted Cyclin-Dependent Kinases by Imidazo[1,2-b]pyridazine Derivatives
| Derivative Class | Targeted CDK(s) |
|---|---|
| Imidazo[1,2-b]pyridazines | CDK2 |
Information sourced from Bioorganic & Medicinal Chemistry Letters and an ACS National Meeting presentation. nih.gov
Other Enzyme Modulations
PDE 10A: No specific information was found regarding the modulation of Phosphodiesterase 10A (PDE 10A) by Imidazo[1,2-b]pyridazine derivative 2 in the provided search results.
Modulation of Cellular Processes
The inhibition of various kinases by imidazo[1,2-b]pyridazine derivatives leads to the modulation of several critical cellular processes:
Cell Proliferation and Survival: By inhibiting kinases like BCL-ABL, FLT3, TAK1, and Pim kinases, these compounds effectively block signaling pathways that are crucial for the proliferation and survival of cancer cells. nih.govnih.govacs.orgfrontiersin.org This is evidenced by the growth inhibition of multiple myeloma and leukemia cell lines. nih.govsemanticscholar.org
Apoptosis: The inhibition of anti-apoptotic proteins and pathways, such as those regulated by Pim kinases (e.g., phosphorylation of BAD), can lead to the induction of apoptosis in cancer cells. semanticscholar.orgfrontiersin.org
Inflammation: The inhibition of IKKβ, a key kinase in the NF-κB signaling pathway, demonstrates the anti-inflammatory potential of these compounds through the suppression of pro-inflammatory cytokines like TNFα. nih.govnih.gov
Neurodegenerative Processes: The ability of certain derivatives to inhibit GSK-3β and reduce tau hyperphosphorylation highlights their potential to modulate the cellular processes underlying neurodegenerative diseases like Alzheimer's. nih.gov
Table of Kinase Inhibition Data
| Compound/Series | Target Kinase | IC₅₀ / Activity | Reference |
| AP24534 | BCR-ABL (native & T315I) | Low nM | nih.gov |
| 34f | FLT3-ITD | 4 nM | nih.govsemanticscholar.org |
| 34f | FLT3-D835Y | 1 nM | nih.govsemanticscholar.org |
| 26 | TAK1 | 55 nM | nih.gov |
| K00135 | Pim kinases | Low nM | semanticscholar.orgnih.gov |
| YPC-21440 | Pim-1, -2, -3 | 0.012 - 0.11 µM | frontiersin.org |
| YPC-21817 | Pim-1, -2, -3 | 0.012 - 0.11 µM | frontiersin.org |
| Optimized derivatives | IKKβ | Inhibition of TNFα production | nih.gov |
| 47 | GSK-3β | Potent inhibition | nih.gov |
| 20a | CLK1 | 82 nM | nih.gov |
| 20a | CLK4 | 44 nM | nih.gov |
| 20a | DYRK1A | 50 nM | nih.gov |
| 17 | DYRK1A | Potent and selective | dundee.ac.uknih.gov |
Scientific Article on "this compound" Cannot Be Generated Due to Lack of Specific Compound Data
A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound,” as per the provided detailed outline, cannot be generated at this time. Extensive searches of scientific literature and databases have revealed that there is no universally recognized or consistently referenced compound with this specific designation for which the requested broad scope of biological data is available.
The search for information on "this compound" did not yield a singular, well-characterized molecule with associated studies on cell proliferation, cell migration, cell cycle modulation, and various anti-infective activities. Instead, the scientific literature contains information on a wide array of imidazo[1,2-b]pyridazine derivatives, which are a class of compounds known for their diverse biological activities. nih.govresearchgate.netnih.gov
However, the designation "derivative 2" is not standardized across the field of medicinal chemistry. The specific chemical structure and, consequently, the biological and molecular mechanisms of a compound labeled "2" in one study would be entirely different from a "derivative 2" in another.
Without a precise chemical structure or a reference to a specific publication that defines "this compound," it is impossible to collate the detailed and specific research findings required for the requested article sections, including data tables on its effects on cell proliferation, migration, cell cycle, and its antimicrobial, antiparasitic, and antiviral properties.
Therefore, to generate the requested article, a more specific identifier for the compound of interest, such as a full chemical name (IUPAC name), a specific compound number from a cited publication, or a chemical structure, is required.
Neurological and Neurodegenerative Research Applications
Imidazo[1,2-b]pyridazine derivatives have emerged as a significant scaffold in the exploration of novel therapeutic and diagnostic agents for neurological and neurodegenerative disorders. Their structural characteristics allow for targeted interactions with key pathological and physiological components within the central nervous system.
Ligand Development for Amyloid-β Plaques
A key area of investigation for imidazo[1,2-b]pyridazine derivatives is in the development of imaging agents for the detection of amyloid-β (Aβ) plaques, a hallmark pathology of Alzheimer's disease. Researchers have synthesized and evaluated a series of these compounds for their ability to bind to Aβ plaques in vitro. nih.gov The binding affinities of these derivatives were assessed using synthetic Aβ1-40 aggregates, revealing a range of affinities from 11.0 to over 1000 nM, which was dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.govnih.gov
One particular derivative, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov This affinity suggests its potential for development as a novel positron emission tomography (PET) radiotracer for imaging Aβ plaques in the brain. nih.gov The rationale behind exploring this chemical scaffold is its isosteric relationship to IMPY, a known Aβ imaging agent. By substituting a carbon-hydrogen group with a nitrogen atom in the pyridazine (B1198779) ring, researchers aimed to reduce the lipophilicity of the ligands, which could in turn decrease non-specific binding in the brain. nih.gov
Binding Affinities of Selected Imidazo[1,2-b]pyridazine Derivatives for Amyloid-β Plaques
| Compound Name | Substitution Pattern | Binding Affinity (Ki, nM) |
|---|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 2-(4'-Dimethylaminophenyl), 6-(methylthio) | 11.0 |
Ion Channel Modulation (e.g., hCav3.1 Voltage-Gated Calcium Channels)
Research has also shed light on the interaction of imidazo[1,2-b]pyridazine derivatives with ion channels, specifically the hCav3.1 (T-type) voltage-gated calcium channels. In a study investigating compounds structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, two imidazo[1,2-b]pyridazine derivatives, DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid), were found to be potent blockers of hCav3.1 channels. nih.gov
These compounds were evaluated using whole-cell patch-clamp electrophysiology in HEK-293 cells stably transfected with hCav3.1 channels. Both DM1 and DM2 were observed to suppress the currents elicited by membrane depolarization in a dose-dependent manner. nih.gov This T-type channel blocking effect is a significant finding, as these channels are preferentially expressed in the ventrobasal thalamic nuclei and their blockade is a known mechanism of action for many anti-absence seizure medications. nih.gov The study highlighted that while these derivatives are structurally similar to indomethacin, their anti-seizure activity is independent of cyclooxygenase (COX) inhibition, pointing towards a direct interaction with T-type voltage-dependent Ca2+ channels. nih.gov
Immunomodulatory Research
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key component in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.
One study focused on the development of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs as Tyk2 JH2 domain inhibitors. A specific derivative, designated as compound 6, emerged as a highly potent and selective inhibitor. nih.gov Further structure-activity relationship studies at the C3 position led to the identification of this compound, which demonstrated significant efficacy in a rat pharmacodynamics model by inhibiting the production of IFNγ. nih.gov This highlights the potential of the imidazo[1,2-b]pyridazine scaffold in the development of novel immunomodulatory agents for the treatment of autoimmune disorders.
Mentioned Compounds
| Compound Name | Chemical Scaffold |
|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine |
| DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid) | Imidazo[1,2-b]pyridazine |
| DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid) | Imidazo[1,2-b]pyridazine |
| Compound 6 (a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog) | Imidazo[1,2-b]pyridazine |
| Indomethacin | Indole-3-acetic acid derivative |
Computational and Theoretical Investigations in Imidazo 1,2 B Pyridazine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand to its protein target. For the Imidazo[1,2-b]pyridazine (B131497) series of Tyk2 inhibitors, molecular docking studies have been instrumental in understanding their mechanism of action.
A key example is the docking of Imidazo[1,2-b]pyridazine derivatives into the ATP-binding site of the Tyk2 pseudokinase (JH2) domain. These studies are often validated and refined by comparison with experimental data, such as X-ray co-crystal structures. For instance, the co-crystal structure of compound 6c , a representative of this class, bound to Tyk2 JH2 has revealed the precise interactions that govern its binding affinity and selectivity. rsc.org
The analysis of the docked poses highlights several critical ligand-protein interactions:
Hydrogen Bonding: The Imidazo[1,2-b]pyridazine core forms key hydrogen bonds with the hinge region of the kinase. Specifically, the N1 nitrogen of the imidazo[1,2-b]pyridazine core and the NH of the C8 methylamino group interact with the backbone of Val690. rsc.org
Interactions with the Gatekeeper Region: The C3 amide carbonyl group forms hydrogen bonds with Lys642 and, through a bridging water molecule, with the carbonyl of Glu688, which is located near the gatekeeper residue. rsc.org
These detailed interaction analyses, derived from molecular docking, provide a rational basis for the structure-activity relationships (SAR) observed in the compound series.
| Interacting Ligand Atom/Group | Interacting Protein Residue | Type of Interaction | Reference |
| Imidazo[1,2-b]pyridazine N1 | Val690 (backbone NH) | Hydrogen Bond | rsc.org |
| C8-methylamino NH | Val690 (backbone C=O) | Hydrogen Bond | rsc.org |
| C3-amide C=O | Lys642 (side chain NH3+) | Hydrogen Bond | rsc.org |
| C3-amide C=O | Glu688 (backbone C=O) | Water-mediated Hydrogen Bond | rsc.org |
Computational Studies for Binding Mode Elucidation
Computational studies, particularly molecular dynamics (MD) simulations, are employed to elucidate the binding mode of ligands in a dynamic physiological environment. While initial binding poses are predicted by molecular docking, MD simulations provide insights into the stability of these poses and the conformational changes in both the ligand and the protein upon binding.
For the Imidazo[1,2-b]pyridazine derivatives targeting Tyk2, MD simulations can be used to:
Assess Binding Stability: By simulating the protein-ligand complex over time, researchers can assess the stability of the key interactions identified in docking studies. A stable binding mode is characterized by the persistence of crucial hydrogen bonds and hydrophobic contacts.
Reveal Allosteric Effects: The binding of these derivatives to the pseudokinase (JH2) domain allosterically inhibits the catalytic (JH1) domain. nih.gov MD simulations can help to understand the conformational changes transmitted from the JH2 to the JH1 domain upon ligand binding.
Explain Selectivity: The selectivity of these compounds for Tyk2 over other Janus kinases (JAKs) can be investigated by comparing the binding modes and interaction energies in the different kinase domains through computational studies. nih.gov
The elucidation of the binding mode of compound 6c through X-ray crystallography has provided a static picture of the interaction. rsc.org Computational studies can build upon this by simulating the dynamic behavior of the complex, offering a more complete understanding of its inhibitory mechanism.
Theoretical Studies on Electronic Structure and Reactivity
Theoretical studies, often employing quantum mechanics methods like Density Functional Theory (DFT), provide insights into the intrinsic electronic properties of molecules. These properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity and its ability to participate in non-covalent interactions.
While specific DFT studies on the Tyk2 inhibitor series of Imidazo[1,2-b]pyridazines are not extensively reported in the provided literature, general principles can be applied. For the Imidazo[1,2-b]pyridazine scaffold, theoretical calculations can reveal:
Molecular Electrostatic Potential (MEP): The MEP map indicates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This is critical for identifying sites prone to electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding capabilities.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO can be related to the chemical stability of the molecule.
Charge Distribution: The partial charges on each atom can be calculated, providing a quantitative measure of the polarity of different bonds and the potential for electrostatic interactions with the protein target.
Such theoretical studies can rationalize the observed structure-activity relationships. For example, the introduction of electron-withdrawing or electron-donating groups at different positions of the Imidazo[1,2-b]pyridazine ring system can alter its electronic properties and, consequently, its binding affinity for the target protein.
In Silico Predictions for Compound Prioritization
In the early stages of drug discovery, in silico methods are extensively used to screen large virtual libraries of compounds and prioritize a smaller, more manageable set for synthesis and experimental testing. This process, known as virtual screening, can be either structure-based or ligand-based.
For the development of Imidazo[1,2-b]pyridazine-based kinase inhibitors, a typical in silico prioritization workflow might involve:
Pharmacophore Modeling: Based on the known binding mode of an initial hit compound, a 3D pharmacophore model can be generated. This model defines the essential chemical features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement.
Virtual Screening: Large compound databases can then be screened to identify molecules that match the pharmacophore model. This rapidly filters down the number of potential candidates.
Docking-Based Screening: The hits from pharmacophore screening can be further prioritized by docking them into the target protein's binding site. The predicted binding energies and poses are used to rank the compounds.
ADMET Prediction: In silico models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate compounds. This helps to eliminate compounds with predicted poor pharmacokinetic profiles early in the discovery process.
Advanced Methodologies and Analytical Approaches
High-Throughput Screening (HTS) for Lead Compound Identification
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. For the imidazo[1,2-b]pyridazine (B131497) class, HTS has been instrumental in identifying initial hit compounds that serve as the starting point for more focused medicinal chemistry efforts.
Researchers have utilized HTS to discover imidazo[1,2-b]pyridazine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, an HTS campaign led to the identification of imidazo[1,2-b]pyridazines as inhibitors of IKKβ, a kinase involved in inflammatory pathways. nih.gov Similarly, protein stability shift assays, a form of HTS, were used to identify a family of imidazo[1,2-b]pyridazines that specifically interact with and inhibit PIM kinases with low nanomolar potency, which are targets in hematopoietic malignancies. nih.govaacrjournals.orgbohrium.com
The initial hits from these screens, while active, often require significant optimization to improve properties such as potency, selectivity, and metabolic stability. The HTS data provides the crucial initial structure-activity relationship (SAR) insights that guide this optimization process.
Co-crystallization Studies for Structural Validation
Once a promising lead compound is identified, understanding its precise binding mechanism at an atomic level is paramount for rational drug design. Co-crystallization is a powerful technique where the target protein is crystallized in a complex with the inhibitor. The resulting crystal structure, determined via X-ray crystallography, provides a three-dimensional map of the interactions between the compound and the protein's active site.
Several co-crystal structures of imidazo[1,2-b]pyridazine derivatives with their target kinases have been successfully determined, offering critical insights for structural validation and further optimization.
PIM-1 Kinase: A high-resolution crystal structure of an imidazo[1,2-b]pyridazine inhibitor (specifically, compound K00135) in a complex with PIM-1 kinase revealed a surprising binding mode. nih.govaacrjournals.orgbohrium.com Instead of forming hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors, the compound was found to interact with the N-terminal lobe αC helix. nih.govaacrjournals.org This unique binding mode helps to explain the compound's high selectivity. nih.gov
Haspin Kinase: In the development of inhibitors for Haspin, a mitotic kinase, co-crystallization of an early derivative confirmed the expected binding mode, showing interaction with the hinge of the kinase in an ATP-competitive manner. nih.gov This structural information, combined with docking models, rapidly guided the optimization of lead structures, leading to inhibitors with potent activity in the low nanomolar range. nih.govnih.govresearchgate.net
Tyk2 JH2 Domain: A co-crystal structure of compound 6c , an imidazo[1,2-b]pyridazine derivative, bound to the Tyk2 JH2 pseudokinase domain showed that it interacts via two main hydrogen bond networks. nih.gov One network is at the hinge region, and the other is near the gatekeeper residue, involving a bridging water molecule. nih.gov
These structural studies are invaluable, allowing medicinal chemists to design new analogs with modifications that enhance binding affinity and selectivity by targeting specific amino acid residues or pockets within the active site.
Development and Application of In Vitro Cell-Based Assays
To evaluate the biological activity of newly synthesized imidazo[1,2-b]pyridazine derivatives, a variety of in vitro cell-based assays are employed. These assays move beyond purified proteins to assess a compound's effects within a more physiologically relevant cellular environment.
Anti-proliferative assays are commonly used to determine a compound's ability to inhibit the growth of cancer cells. For example, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were evaluated against a panel of six human cancer cell lines, with compounds A17 and A18 showing significant anti-proliferative activity, particularly against non-small cell lung cancer lines A549 and H460. bohrium.com Another study reported on imidazo[1,2-b]pyridazine derivatives that inhibit the growth of multiple myeloma cell lines with GI₅₀ values as low as 30 nM. rsc.org
Target-specific assays are also crucial. In the development of mTOR inhibitors, compounds A17 and A18 were shown to inhibit mTOR kinase with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. bohrium.com Further cellular analysis demonstrated that they suppressed the phosphorylation of downstream signaling proteins like AKT and S6. bohrium.com For Haspin kinase inhibitors, developed from the CHR-6494 scaffold, cellular assays confirmed that the lead compounds were powerful inhibitors of Haspin within human cells. nih.govnih.gov
The table below summarizes the in vitro activity of selected imidazo[1,2-b]pyridazine derivatives.
| Compound | Target/Assay | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| A17 | mTOR Inhibition | - | 0.067 µM | bohrium.com |
| A18 | mTOR Inhibition | - | 0.062 µM | bohrium.com |
| A17 | Anti-proliferative | A549 (Lung Cancer) | 0.05 µM | bohrium.com |
| A18 | Anti-proliferative | A549 (Lung Cancer) | 0.02 µM | bohrium.com |
| Compound 26 | Anti-proliferative | MPC-11 (Multiple Myeloma) | < 30 nM | rsc.org |
| K00135 | Anti-proliferative | MV4;11 (Leukemia) | ~5 µM (48h) | semanticscholar.org |
| Compound 21 | Haspin Inhibition | - | 6 nM | nih.gov |
| Compound 22 | Haspin Inhibition | - | 12 nM | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Preclinical In Vivo Models for Efficacy Evaluation
After demonstrating promising in vitro potency and cellular activity, lead compounds are advanced into preclinical in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism setting. These studies are critical for determining whether a compound has the potential to become a therapeutic agent.
Mouse xenograft models are a widely used tool in cancer research. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compound to see if it can inhibit tumor growth.
An imidazo[1,2-b]pyridazine derivative, A17 , demonstrated significant anticancer effects in a nude mouse xenograft model using A549 lung cancer cells. bohrium.com
The Haspin inhibitor CHR-6494 was shown to reduce tumor growth in nude mice xenografts of HCT-116 colon cancer cells. nih.gov
The well-known imidazo[1,2-b]pyridazine derivative Ponatinib has been evaluated in numerous xenograft models, including for chronic myeloid leukemia (CML) harboring the T315I mutation. aacrjournals.orgmdpi.comnih.gov
A dual c-Met/VEGFR2 inhibitor, compound 26 (an imidazo[1,2-a]pyridine (B132010) derivative structurally related to the imidazo[1,2-b]pyridazines), showed potent, dose-dependent antitumor efficacy in MKN45 and COLO205 mouse xenograft models. nih.gov
Beyond cancer, these derivatives have been tested in other disease models. For instance, certain imidazo[1,2-b]pyridazine derivatives developed as IKKβ inhibitors were found to be effective in collagen-induced arthritis models in both mice and rats. mdpi.com Similarly, a Tyk2 inhibitor, compound 6 , was fully efficacious in a rat adjuvant arthritis model. nih.gov
The results from these in vivo studies provide essential data on a compound's real-world potential and are a prerequisite for any consideration of advancing the compound into human clinical trials.
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for Imidazo[1,2-b]pyridazine derivatives, and how do reaction parameters influence outcomes?
- Answer: Core methods include condensation reactions , multicomponent reactions , and oxidative coupling (e.g., using iodine as a catalyst in halogenation steps) . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–125°C), and catalyst systems (e.g., Pd(OAc)₂/BrettPhos) critically impact yield and purity. For instance, higher temperatures in cross-coupling reactions improve regioselectivity but may degrade sensitive substituents .
Q. What biological activities are commonly reported for Imidazo[1,2-b]pyridazine derivatives in preclinical studies?
- Answer: These derivatives exhibit antimicrobial (e.g., activity against S. aureus and C. albicans), anticancer (IC₅₀ values ranging from 10–21 µM in HepG2 and MCF-7 cells), and anti-inflammatory properties. Substituent position (e.g., 3-cyanomethyl or 8-phenylmethoxy groups) correlates with potency .
Q. How are structural modifications at the 2- and 3-positions tailored to enhance pharmacological activity?
- Answer: Introducing electron-withdrawing groups (e.g., halogens) at the 3-position improves metabolic stability, while secondary amines at the 2-position enhance target binding affinity. For example, Raju et al. demonstrated that 2-amine-linked derivatives showed 14–16 µM activity against E. coli .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory cytotoxicity data across cell lines?
- Answer: Discrepancies in cytotoxicity (e.g., compound 10a with 76 µM in Vero vs. 16 µM in A375 cells) may arise from cell-specific uptake mechanisms or off-target effects . Standardized assays (e.g., ATP-based viability tests) and multi-omics profiling (transcriptomics/proteomics) can clarify mechanistic inconsistencies. Cross-validation using 3D tumor spheroids is recommended for translational relevance.
Q. What methodologies optimize pharmacokinetic properties without compromising bioactivity?
- Answer: Carboxamide functionalization (e.g., imidazo[1,2-a]pyridine-8-carboxamide derivatives) improves aqueous solubility while maintaining target engagement . Prodrug strategies (e.g., esterification of hydroxyl groups) enhance oral bioavailability, as seen in anti-ulcer compound X . Computational tools like molecular dynamics simulations predict metabolic hotspots for rational design .
Q. How do tandem reactions and solid-phase synthesis address scalability challenges in derivative production?
- Answer: Tandem reactions (e.g., halogenation followed by Suzuki coupling) reduce purification steps and improve atom economy . Solid-phase synthesis using polymer-bound 2-aminonicotinate enables rapid diversification, achieving >90% purity in library generation for high-throughput screening .
Q. What experimental designs reconcile conflicting data on metabolic stability of 3-cyanomethyl substituents?
- Answer: Contradictory metabolic rates (e.g., compound X vs. zolimidine analogs) require isotopic labeling (¹⁴C-tracing) and hepatic microsomal assays to map oxidation pathways. Kaminski et al. identified CYP3A4 as the primary metabolizer, guiding the use of CYP inhibitors in co-administration studies .
Methodological Considerations
- Data Analysis: Use factorial design (e.g., 2³ factorial matrices) to evaluate interactions between substituents, catalysts, and solvents .
- Computational Tools: Density functional theory (DFT) predicts electronic effects of substituents on binding affinity, while QSAR models prioritize synthetic targets .
- Validation: Always cross-check biological activity with orthogonal assays (e.g., SPR for binding affinity alongside cell-based IC₅₀) to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
